molecular formula C20H15Cl2N3O5 B12617203 3,3'-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]

3,3'-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]

Cat. No.: B12617203
M. Wt: 448.3 g/mol
InChI Key: NLJPYVXYHVMUHZ-UHFFFAOYSA-N
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Description

3,3’-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione] is a compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 3,3’-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione] typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The synthetic routes often include the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, although specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

3,3’-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione] can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,3’-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets and pathways. For example, it may interact with voltage-gated sodium and calcium channels, as well as GABA A and TRPV1 receptors, to exert its anticonvulsant and antinociceptive effects .

Properties

Molecular Formula

C20H15Cl2N3O5

Molecular Weight

448.3 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H15Cl2N3O5/c21-11-1-5-13(6-2-11)23-17(26)9-15(19(23)28)25(30)16-10-18(27)24(20(16)29)14-7-3-12(22)4-8-14/h1-8,15-16,30H,9-10H2

InChI Key

NLJPYVXYHVMUHZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N(C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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